

An In-depth Technical Guide to 1,1-Dibenzylhydrazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Dibenzylhydrazine**

Cat. No.: **B040788**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **1,1-Dibenzylhydrazine**. Due to the limited publicly available information on this specific compound, this guide also draws upon data from structurally related hydrazine derivatives to offer a broader context for its potential characteristics and reactivity.

Chemical Structure and Identification

1,1-Dibenzylhydrazine is a disubstituted hydrazine derivative where two benzyl groups are attached to the same nitrogen atom. This asymmetric substitution pattern distinguishes it from its isomer, 1,2-dibenzylhydrazine.

Table 1: Chemical Identifiers of **1,1-Dibenzylhydrazine**

Identifier	Value
IUPAC Name	1,1-dibenzylhydrazine[1]
Synonyms	N,N-Dibenzylhydrazine, Hydrazine, 1,1-bis(phenylmethyl)-[1]
CAS Number	5802-60-8[1]
Molecular Formula	C ₁₄ H ₁₆ N ₂ [1]
Molecular Weight	212.29 g/mol [1]
SMILES	C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N
InChI Key	CZVXEAWVGZTLON-UHFFFAOYSA-N

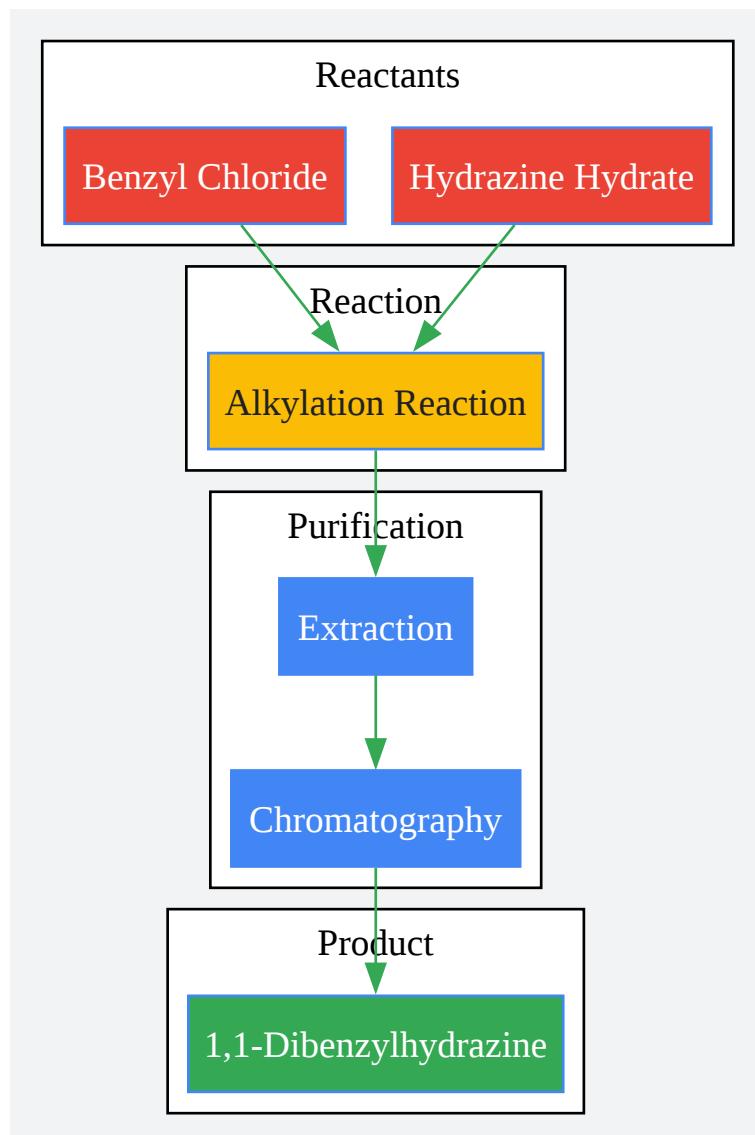
Below is a diagram illustrating the chemical structure of **1,1-Dibenzylhydrazine**.

Caption: Chemical structure of **1,1-Dibenzylhydrazine**.

Physicochemical Properties

Experimentally determined physicochemical data for **1,1-Dibenzylhydrazine** are not readily available in the public domain. The following table includes computed properties and data for the closely related compound, 1,1-diphenylhydrazine, to provide an estimate of its characteristics.

Table 2: Physicochemical Properties


Property	Value (1,1-Dibenzylhydrazine)	Value (1,1-Diphenylhydrazine)
Melting Point	Data not available	34.5 °C
Boiling Point	Data not available	311.5 °C[2]
Solubility	Data not available	Insoluble in water
XLogP3	2.5[1]	2.9
Physical State	Solid (predicted)	Solid[2]

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **1,1-Dibenzylhydrazine** is not widely published. However, a general approach for the synthesis of 1,1-disubstituted hydrazines involves the alkylation of hydrazine or a hydrazine derivative. A potential synthetic route could involve the reaction of benzyl chloride with hydrazine hydrate. It is important to note that controlling the degree of substitution to favor the 1,1-disubstituted product over the 1,2-isomer and higher order alkylation products can be challenging and would require careful optimization of reaction conditions.

A plausible, though not explicitly detailed, experimental workflow for its synthesis is outlined below.

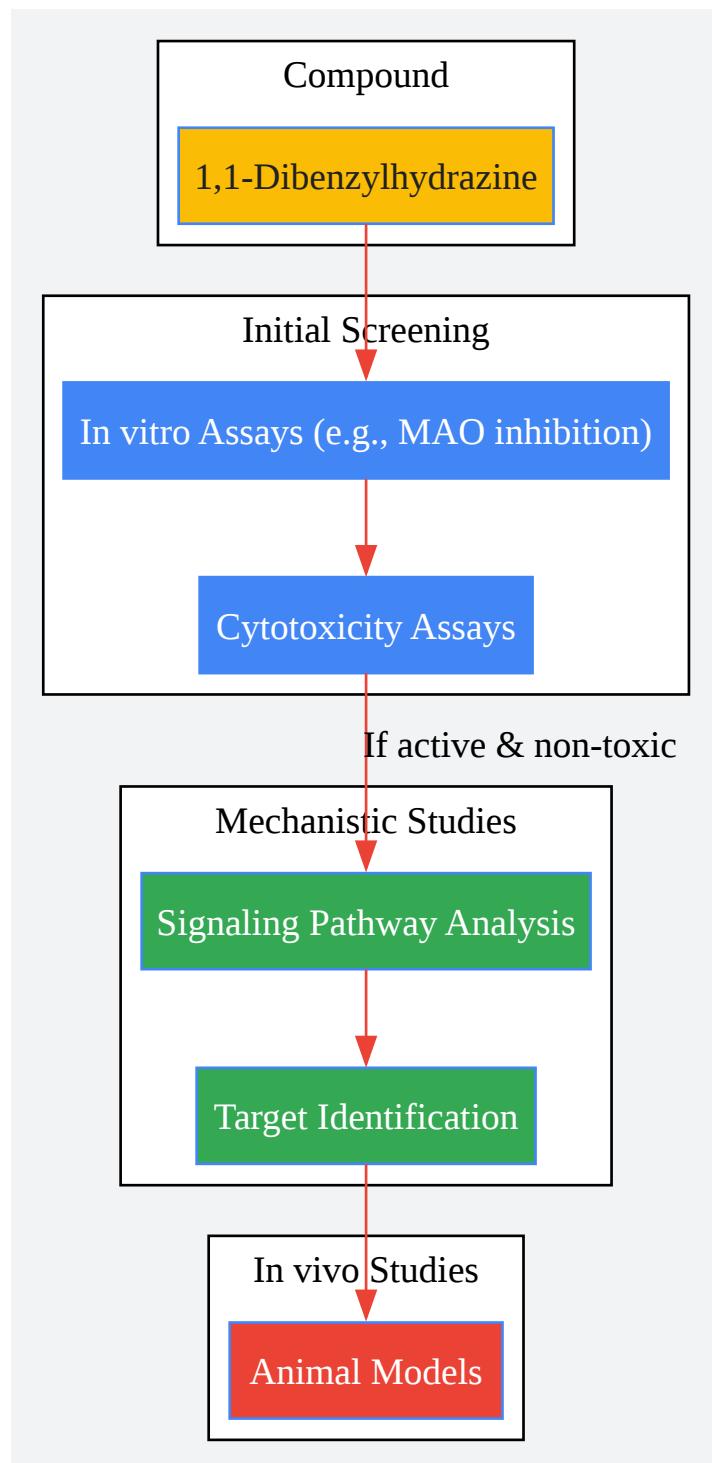
[Click to download full resolution via product page](#)

Caption: A potential workflow for the synthesis of **1,1-Dibenzylhydrazine**.

Reactivity

The reactivity of **1,1-Dibenzylhydrazine** is largely dictated by the lone pair of electrons on the unsubstituted nitrogen atom and the potential for oxidation of the hydrazine moiety. A key study on the "Oxidation of **1,1-Dibenzylhydrazines**" was published in the Journal of the American Chemical Society in 1959.^[3] While the full experimental details are not provided here, this work suggests that the oxidation of **1,1-dibenzylhydrazine** is a significant aspect of its chemical behavior.

Hydrazine derivatives are known to be reducing agents and can react with oxidizing agents. The presence of the benzyl groups may influence the redox potential and the nature of the oxidation products. The nitrogen-nitrogen bond can also be susceptible to cleavage under certain conditions.


Biological Activity and Signaling Pathways

There is a significant lack of specific data in the scientific literature regarding the biological activity and effects on signaling pathways of **1,1-Dibenzylhydrazine**.

Hydrazine derivatives as a class are known to exhibit a wide range of biological activities. Many hydrazine-containing compounds are known to be inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. However, no specific studies have been found that investigate **1,1-Dibenzylhydrazine** for MAO inhibitory activity.

Given the structural similarity to other biologically active hydrazines, it is plausible that **1,1-Dibenzylhydrazine** could interact with various biological targets. However, without experimental data, any discussion of its pharmacological effects remains speculative. The general toxicity of hydrazines, which can include neurotoxicity and hepatotoxicity, should be a consideration in any handling or potential application of this compound.^[4]

The logical relationship for a hypothetical investigation into its biological activity is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dibenzylhydrazine | C14H16N2 | CID 197050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Dibenzylhydrazine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040788#1-1-dibenzylhydrazine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com